Application Summary: 1-Aminocyclopropanol hydrochloride is utilized in plant physiology research due to its role as a precursor in the ethylene biosynthesis pathway. Ethylene is a critical plant hormone influencing growth and response to environmental stress.
Methods of Application: Researchers apply this compound to plant tissues or growth media in controlled concentrations to study its conversion to ethylene and subsequent physiological effects.
Results: Studies have shown that application of 1-Aminocyclopropanol hydrochloride can modulate plant growth, stress responses, and fruit ripening processes, with concentration-dependent effects observed in various plant species .
Application Summary: In biochemistry, 1-Aminocyclopropanol hydrochloride is studied for its role in the ethylene signaling pathway, which has implications in cell signaling and stress response mechanisms.
Methods of Application: Biochemical assays often involve the addition of this compound to enzymatic reactions or cellular systems to trace the synthesis and signaling pathways of ethylene.
Application Summary: In pharmacology, the focus is on the potential therapeutic effects of 1-Aminocyclopropanol hydrochloride, particularly its role in modulating plant-derived compounds that could have medicinal properties.
Methods of Application: Pharmacological studies may involve in vitro or in vivo models to assess the bioactivity of compounds derived from or influenced by 1-Aminocyclopropanol hydrochloride.
Application Summary: Agricultural applications of 1-Aminocyclopropanol hydrochloride include its use in enhancing plant growth and stress tolerance, particularly in hydroponic systems.
Methods of Application: It is applied to crops in varying concentrations to study its effects on nutrient uptake, photosynthetic activity, and overall plant health.
Results: Results show that low concentrations can improve plant resilience and growth, while higher concentrations may induce stress, affecting the balance of macroelements like potassium and sodium in plant tissues .
Application Summary: In material science, research explores the incorporation of 1-Aminocyclopropanol hydrochloride into polymers and coatings that could respond to ethylene for smart packaging applications.
Methods of Application: This involves synthesizing and testing materials with embedded 1-Aminocyclopropanol hydrochloride to observe changes in material properties in response to ethylene exposure.
Results: Studies are ongoing, but the potential for creating responsive materials that change properties in the presence of ethylene is promising for future smart packaging technologies .
Application Summary: Environmental science research investigates the role of 1-Aminocyclopropanol hydrochloride in microbial interactions with plants, particularly in relation to soil health and plant-microbe symbiosis.
Methods of Application: Environmental studies often involve soil assays where 1-Aminocyclopropanol hydrochloride is used to stimulate microbial activity and assess its impact on plant growth.
Results: Evidence suggests that this compound can enhance the abundance of ACC-deaminase-producing microbes, which can promote plant growth and improve stress tolerance, beneficial for sustainable agriculture practices .
Application Summary: This compound is a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex, which is significant in neurobiology research.
Methods of Application: In neurobiological experiments, 1-Aminocyclopropanol hydrochloride is used to modulate NMDA receptor activity, often through in vitro assays involving neuronal cultures or brain tissue slices.
Results: The compound has been shown to block 3H-glycine binding to rat forebrain membranes, affecting NMDA receptor-mediated neurotransmission, which is crucial for understanding various neurological processes and disorders .
Application Summary: In horticulture, the compound is applied to regulate plant growth, particularly in ornamental plants, by influencing ethylene production, which affects flowering and senescence.
Methods of Application: It is used in controlled environments to treat plants, with the aim of extending the shelf life of cut flowers or controlling the timing of bloom in ornamental plants.
Results: Application of 1-Aminocyclopropanol hydrochloride has been found to delay senescence in cut flowers and alter blooming patterns, contributing to the commercial viability of horticultural products .
Application Summary: In food science, the focus is on using 1-Aminocyclopropanol hydrochloride to study and control the ripening process of fruits and vegetables, which is ethylene-dependent.
Methods of Application: The compound is applied to post-harvest produce in storage facilities to manage ethylene levels and thereby control the ripening rate, which is critical for food preservation and quality.
Results: Research has demonstrated that treating produce with this compound can effectively slow down ripening, reduce spoilage, and extend shelf life, which is beneficial for the food industry .
Application Summary: 1-Aminocyclopropanol hydrochloride serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Methods of Application: It is used in chemical reactions as a precursor or intermediate, where its reactivity as a cyclopropane derivative is exploited to create complex molecular structures.
Application Summary: The compound is used in molecular biology to study gene expression related to ethylene biosynthesis and its regulatory mechanisms in plants.
Methods of Application: Molecular biologists use 1-Aminocyclopropanol hydrochloride to induce ethylene production in genetically modified organisms (GMOs) to analyze gene function and regulation.
Results: Such studies have provided insights into the genetic control of ethylene biosynthesis, with implications for crop improvement and stress resistance .
Application Summary: Atmospheric scientists investigate the role of 1-Aminocyclopropanol hydrochloride in the formation of ethylene and its impact on atmospheric chemistry and air quality.
Methods of Application: The compound is used in simulation chambers to study its conversion to ethylene under various atmospheric conditions and its subsequent reactions in the air.
Results: Findings indicate that ethylene derived from this compound can contribute to the formation of tropospheric ozone and other secondary pollutants, affecting air quality and climate .
1-Aminocyclopropanol hydrochloride is a chemical compound characterized by its cyclopropane structure with an amino group and a hydroxyl group. It is a derivative of 1-aminocyclopropane-1-carboxylic acid, which plays a significant role in various biological processes, particularly in plant physiology. The hydrochloride form indicates the presence of hydrochloric acid, which enhances its solubility and stability in aqueous solutions. This compound is notable for its involvement in ethylene biosynthesis, a critical hormone in plants that regulates growth and development.
As mentioned earlier, the lack of research on ACC hydrochloride makes it difficult to discuss its mechanism of action. However, if it is indeed related to ACC, its mechanism might involve influencing ethylene production in plants. Ethylene regulates various physiological processes in plants, including seed germination, fruit ripening, and flower senescence [].
1-Aminocyclopropanol hydrochloride exhibits notable biological activity:
Several methods have been developed for synthesizing 1-aminocyclopropanol hydrochloride:
1-Aminocyclopropanol hydrochloride has several applications:
Interaction studies involving 1-aminocyclopropanol hydrochloride focus on its biochemical interactions:
Several compounds share structural similarities with 1-aminocyclopropanol hydrochloride. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Aminocyclopropane-1-carboxylic acid | Cyclopropane ring with an amino group and carboxylic acid | Direct precursor to ethylene; involved in plant metabolism |
| 1-Amino-2-cyclopropanecarboxylic acid | Cyclopropane ring with an amino group and carboxyl group | Potentially different biological activities |
| 1-Aminocyclobutane | Cyclobutane structure with an amino group | Different ring size may affect reactivity |
| 2-Aminobutanoic acid | Linear chain structure with an amino group | More common in metabolic pathways than cyclic compounds |
The uniqueness of 1-aminocyclopropanol hydrochloride lies in its specific cyclopropane structure combined with both amino and hydroxyl functional groups, which allows it to play a pivotal role in ethylene biosynthesis and plant growth regulation. Its ability to participate in diverse
The foundation of cyclopropane chemistry dates to 1881, when August Freund synthesized cyclopropane via an intramolecular Wurtz reaction using 1,3-dibromopropane and sodium. This discovery laid the groundwork for understanding strained ring systems. By 1887, Gustavson improved the yield by substituting sodium with zinc, enabling broader experimental applications.
The mid-20th century saw cyclopropane derivatives transition from theoretical curiosities to practical tools. Notably, cyclopropane itself served as an inhalational anesthetic from the 1930s to the 1980s, though its flammability and cardiovascular risks limited long-term use. Concurrently, synthetic methods evolved, such as the Simmons-Smith reaction (1958), which employed iodomethylzinc iodide for cyclopropanation of alkenes. These advances paved the way for functionalized derivatives like 1-aminocyclopropanol hydrochloride.
1-Aminocyclopropanol hydrochloride (CAS: 58939-46-1) belongs to the aminocyclopropanol family, characterized by a cyclopropane ring substituted with both amino (-NH$$_2$$) and hydroxyl (-OH) groups. Its systematic IUPAC name is 1-aminocyclopropan-1-ol hydrochloride, reflecting the positions of functional groups on the cyclopropane backbone.
The compound’s classification hinges on its dual functionality, enabling participation in diverse reaction pathways, including ring-opening amidation and asymmetric annulation.
1-Aminocyclopropanol hydrochloride serves as a linchpin in synthetic organic chemistry due to its strained ring and bifunctional groups:
The cyclopropane ring in 1-aminocyclopropanol hydrochloride exhibits distinct structural features:
| Property | Value | Source |
|---|---|---|
| Bond Angles (C-C-C) | 60° | |
| Bond Lengths (C-C) | 151 pm | |
| Molecular Symmetry | D$$_{3h}$$ | |
| Torsional Strain | 27.6 kcal/mol (vs. cyclohexane) |
The amino and hydroxyl substituents introduce electronic perturbations:
1-Aminocyclopropanol hydrochloride represents a unique cyclic amino alcohol salt characterized by the presence of both primary amine and hydroxyl functional groups attached to a highly strained three-membered cyclopropane ring [2]. The compound exists as a hydrochloride salt formed through protonation of the amino group by hydrochloric acid, resulting in the molecular formula C₃H₈ClNO [2] [5]. The parent compound, 1-aminocyclopropanol, exhibits a quaternary carbon center at the C-1 position where both the amino and hydroxyl substituents are attached, creating a geminal disubstituted cyclopropane structure [2].
The stereochemical properties of 1-aminocyclopropanol hydrochloride are notably simplified due to the symmetrical nature of the cyclopropane ring substitution pattern [2]. Unlike many organic compounds containing multiple functional groups, this molecule does not possess any defined stereocenter counts, as confirmed by computational analysis indicating zero defined atom stereocenters and zero undefined atom stereocenters [2]. This absence of chirality eliminates the possibility of enantiomeric forms, making the compound optically inactive under standard polarimetric conditions [24] [27].
The cyclopropane ring imparts significant conformational rigidity to the molecular structure, with the three-membered ring adopting a planar geometry due to the inherent angle strain of approximately 60° at each carbon vertex [6]. This structural constraint significantly influences the overall molecular geometry and contributes to the compound's unique physicochemical properties compared to analogous linear or larger ring systems.
The solid-state characterization of 1-aminocyclopropanol hydrochloride reveals important structural information about its crystalline arrangement and packing efficiency [2]. The compound exists as a crystalline solid under ambient conditions, with the hydrochloride salt formation promoting enhanced intermolecular interactions through ionic bonding between the protonated amino group and the chloride anion [2] [5].
Crystallographic analysis indicates that the compound exhibits a covalently-bonded unit count of 2, confirming the salt nature of the structure where the organic cation and chloride anion exist as separate but associated entities within the crystal lattice [2]. The molecular complexity, as determined by computational methods, registers at 48.9, reflecting the moderately complex three-dimensional arrangement of atoms within the constrained cyclopropane framework [2].
X-ray diffraction studies of related cyclopropane-containing compounds, such as 1-aminocyclopropanecarboxylic acid derivatives, have provided valuable insights into the general crystallographic behavior of strained ring amino acid systems [8]. These investigations demonstrate that cyclopropane-based structures typically exhibit characteristic diffraction patterns with specific peak positions corresponding to the unique geometric constraints imposed by the three-membered ring system [8].
The solid-state properties are further influenced by the presence of multiple hydrogen bonding sites, including the amino group and hydroxyl functionality, which contribute to the overall crystal packing stability [2]. The topological polar surface area of 46.3 Ų indicates moderate polarity distribution across the molecular surface, affecting both crystal packing arrangements and intermolecular interaction patterns [2].
The fundamental molecular parameters of 1-aminocyclopropanol hydrochloride have been precisely determined through computational analysis and experimental verification [2]. The compound exhibits a molecular weight of 109.55 grams per mole, as calculated by PubChem computational methods using the most recent molecular structure databases [2]. The exact mass determination yields 109.0294416 daltons, with the monoisotopic mass maintaining the identical value of 109.0294416 daltons [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₈ClNO | PubChem [2] |
| Molecular Weight | 109.55 g/mol | PubChem 2.2 [2] |
| Exact Mass | 109.0294416 Da | PubChem 2.2 [2] |
| Monoisotopic Mass | 109.0294416 Da | PubChem 2.2 [2] |
| Heavy Atom Count | 6 | PubChem [2] |
The empirical formula C₃H₈ClNO represents the simplest whole-number ratio of constituent atoms, directly corresponding to the molecular formula due to the compound's relatively small molecular size [2]. The heavy atom count of 6 excludes hydrogen atoms and includes three carbon atoms, one nitrogen atom, one oxygen atom, and one chlorine atom [2].
The thermal properties of 1-aminocyclopropanol hydrochloride reflect the combined influences of ionic salt formation and the inherent strain energy associated with the cyclopropane ring system [7] [11]. While specific melting point data for 1-aminocyclopropanol hydrochloride requires further experimental determination, related cyclopropane amino acid hydrochloride salts provide valuable comparative information [11] [13].
1-aminocyclopropanecarboxylic acid hydrochloride, a structurally analogous compound, exhibits a melting point of 231°C with decomposition, indicating the thermal stability characteristic of cyclopropane-based amino acid salts [11]. The decomposition behavior suggests that thermal degradation occurs concurrent with or prior to complete melting, a common phenomenon observed in amino acid hydrochloride salts [14].
The boiling point of the parent free base compound has been estimated at 125.2°C at 760 mmHg, though this value represents the theoretical boiling point in the absence of decomposition [7]. The flash point determination of 29.5°C indicates relatively high volatility for a compound of this molecular weight, likely attributable to the strained ring system and the relatively low molecular weight [7].
The solubility characteristics of 1-aminocyclopropanol hydrochloride demonstrate the typical behavior expected for an amino alcohol hydrochloride salt [2] [5] [7]. The compound exhibits excellent solubility in water, a property directly attributable to the ionic nature of the hydrochloride salt formation and the presence of multiple polar functional groups capable of forming hydrogen bonds with water molecules [2] [5].
Vapor pressure measurements indicate a value of 5.74 mmHg at 25°C, suggesting moderate volatility that influences both solubility behavior and handling characteristics [7]. The compound's hydrogen bonding profile, featuring 3 hydrogen bond donors and 2 hydrogen bond acceptors, significantly enhances its interaction with protic solvents [2].
Related solubility studies on structurally similar compounds, such as 1-aminocyclopropanecarboxylic acid hydrochloride, demonstrate variable solubility across different solvent systems [18]. These investigations reveal enhanced solubility in polar protic solvents compared to non-polar or aprotic systems, consistent with the expected behavior for amino alcohol hydrochloride salts [18].
| Property | Value | Reference |
|---|---|---|
| Water Solubility | Soluble | Multiple sources [2] [5] |
| Vapor Pressure | 5.74 mmHg at 25°C | ChemNet [7] |
| Hydrogen Bond Donors | 3 | PubChem [2] |
| Hydrogen Bond Acceptors | 2 | PubChem [2] |
| Topological Polar Surface Area | 46.3 Ų | PubChem [2] |
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization for 1-aminocyclopropanol hydrochloride through analysis of both proton and carbon-13 environments [19] [20]. The ¹H Nuclear Magnetic Resonance spectrum of the parent compound exhibits characteristic cyclopropane proton resonances appearing in the range of 1.0-1.5 parts per million, displaying the distinctive splitting patterns associated with the highly strained three-membered ring system [19] [22].
The cyclopropane ring protons demonstrate unique coupling behavior due to the geometric constraints imposed by the ring strain, resulting in complex multipicity patterns that serve as diagnostic indicators for this structural motif [6] [22]. The amino group protons, when present in the free base form, typically appear as exchangeable signals that can be confirmed through deuterium oxide exchange experiments [19].
¹³C Nuclear Magnetic Resonance analysis reveals the characteristic carbon environments within the cyclopropane framework [20] [22]. The ring carbon atoms typically resonate in the range of 13-35 parts per million, with the quaternary carbon bearing the amino and hydroxyl substituents appearing at higher field positions around 60-70 parts per million [20]. The carbon atoms of the cyclopropane ring exhibit characteristic chemical shifts that reflect the significant ring strain and the unique hybridization states resulting from the constrained geometry [22].
Infrared spectroscopy provides comprehensive vibrational characterization of 1-aminocyclopropanol hydrochloride, revealing distinctive absorption bands corresponding to the various functional groups present within the molecule [16] [19] [21]. The primary amine functionality exhibits characteristic nitrogen-hydrogen stretching vibrations in the region of 3300-3500 wavenumbers, typically appearing as a doublet due to the symmetric and asymmetric stretching modes of the amino group [19] [21].
The hydroxyl group contributes a broad absorption band in the range of 3200-3600 wavenumbers, with the breadth and position influenced by hydrogen bonding interactions both within the crystal lattice and with environmental moisture [16] [21]. The overlapping nature of the nitrogen-hydrogen and oxygen-hydrogen stretching regions requires careful spectral analysis to distinguish between these functional group contributions [21].
Cyclopropane carbon-hydrogen stretching vibrations appear at characteristically higher frequencies, typically in the range of 3000-3100 wavenumbers, due to the increased s-character of the carbon-hydrogen bonds resulting from ring strain [16] [23]. This higher frequency positioning serves as a diagnostic feature for cyclopropane-containing compounds and distinguishes them from conventional alkyl carbon-hydrogen stretches [23].
| Functional Group | Frequency Range (cm⁻¹) | Characteristics |
|---|---|---|
| N-H stretch (primary amine) | 3300-3500 | Doublet pattern [19] [21] |
| O-H stretch (alcohol) | 3200-3600 | Broad, hydrogen bonded [16] [21] |
| C-H stretch (cyclopropyl) | 3000-3100 | High frequency due to strain [16] [23] |
Mass spectrometric analysis of 1-aminocyclopropanol hydrochloride provides valuable information regarding molecular ion formation and characteristic fragmentation pathways [17]. The molecular ion peak appears at mass-to-charge ratio 109, corresponding to the intact hydrochloride salt [2]. However, under typical ionization conditions, the most prominent peak often corresponds to the loss of hydrogen chloride, yielding a base peak at mass-to-charge ratio 73 representing the parent aminocyclopropanol cation [17].
The fragmentation behavior reflects the relative stability of the cyclopropane ring system under mass spectrometric conditions [17]. Predicted mass spectral analysis using computational methods suggests that the three-membered ring generally remains intact during the initial stages of fragmentation, with preferential loss of the hydrochloride component [17]. The nitrogen rule of mass spectrometry applies to this compound, with the odd number of nitrogen atoms resulting in an odd-numbered molecular ion mass [19].
Gas chromatography-mass spectrometry analysis of the parent compound reveals additional fragmentation information under electron impact conditions [17]. The instrumental conditions typically employ 70 electron volt ionization energy, providing sufficient energy for comprehensive fragmentation analysis while maintaining adequate molecular ion intensity [17].
X-ray diffraction analysis provides definitive structural information regarding the solid-state arrangement and crystal packing of 1-aminocyclopropanol hydrochloride [8] [25] [26]. While specific single-crystal diffraction data for this exact compound requires further experimental investigation, related cyclopropane-containing amino acid systems provide valuable comparative structural information [8] [25].
Powder X-ray diffraction analysis serves as a primary method for solid-state characterization and polymorph identification in cyclopropane-based compounds [26]. The technique reveals characteristic diffraction patterns that correspond to specific crystal lattice parameters and unit cell dimensions [25] [26]. The crystallographic data typically includes unit cell parameters, space group symmetry, and atomic positional coordinates that define the three-dimensional structure [25].
Related studies on 1-aminocyclopropanecarboxylic acid derivatives demonstrate the application of X-ray diffraction for structural determination of constrained ring amino acid systems [8]. These investigations reveal measurement conditions employing copper K-alpha radiation with scanning ranges typically covering 5-50 degrees two-theta, providing comprehensive diffraction pattern coverage [8]. The results yield information regarding crystal system classification, space group assignment, and detailed structural parameters essential for complete crystallographic characterization [8] [25].